molecular formula C15H19N3OS B12916549 6-sec-Butoxy-2-o-tolylsulfanyl-pyrimidin-4-ylamine CAS No. 284681-45-4

6-sec-Butoxy-2-o-tolylsulfanyl-pyrimidin-4-ylamine

Cat. No.: B12916549
CAS No.: 284681-45-4
M. Wt: 289.4 g/mol
InChI Key: FINXZRNEMSTDDD-UHFFFAOYSA-N
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Description

6-sec-Butoxy-2-o-tolylsulfanyl-pyrimidin-4-ylamine is a heterocyclic compound that features a pyrimidine core. Pyrimidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, with its unique structural features, holds potential for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-sec-Butoxy-2-o-tolylsulfanyl-pyrimidin-4-ylamine typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:

    Formation of the Pyrimidine Core: This can be achieved through the cyclization of appropriate precursors such as amidines and ketones under catalytic conditions.

    Introduction of the sec-Butoxy Group: This step involves the alkylation of the pyrimidine core using sec-butyl halides in the presence of a base.

    Attachment of the o-Tolylsulfanyl Group: This is usually done via a nucleophilic substitution reaction where the pyrimidine core reacts with o-tolylthiol in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of microwave irradiation to enhance reaction rates and reduce by-products, as well as continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

6-sec-Butoxy-2-o-tolylsulfanyl-pyrimidin-4-ylamine can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base or a catalyst.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

6-sec-Butoxy-2-o-tolylsulfanyl-pyrimidin-4-ylamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antimicrobial, and antiviral properties.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 6-sec-Butoxy-2-o-tolylsulfanyl-pyrimidin-4-ylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit tyrosine kinases or other signaling proteins, thereby affecting cellular processes such as proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    4-N-Substituted 6-bromopyrido[2,3-d]pyrimidines: Known for their pharmacological activities.

    (Z)-N-Substituted-4-(Pyridin-2-yl)-6-(1H-Pyrrolo[2,3-b]Pyridin-4-yl)Pyrimidin-2-Amine: Exhibits significant antibacterial and antifungal potential.

Uniqueness

6-sec-Butoxy-2-o-tolylsulfanyl-pyrimidin-4-ylamine stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its sec-butoxy and o-tolylsulfanyl groups provide distinct properties that can be leveraged in various applications.

Conclusion

This compound is a versatile compound with significant potential in scientific research and industry. Its unique structure allows for diverse chemical reactions and applications, making it a valuable addition to the field of heterocyclic chemistry.

Properties

CAS No.

284681-45-4

Molecular Formula

C15H19N3OS

Molecular Weight

289.4 g/mol

IUPAC Name

6-butan-2-yloxy-2-(2-methylphenyl)sulfanylpyrimidin-4-amine

InChI

InChI=1S/C15H19N3OS/c1-4-11(3)19-14-9-13(16)17-15(18-14)20-12-8-6-5-7-10(12)2/h5-9,11H,4H2,1-3H3,(H2,16,17,18)

InChI Key

FINXZRNEMSTDDD-UHFFFAOYSA-N

Canonical SMILES

CCC(C)OC1=NC(=NC(=C1)N)SC2=CC=CC=C2C

Origin of Product

United States

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